Mogroside IIIE is a natural sweetener found in the fruit of the Siraitia grosvenorii plant. [] It belongs to the cucurbitane-type triterpenoid glycoside family, which are characterized by their sweet taste and various biological activities. [, ] While structurally similar to Mogroside III, another compound found in monk fruit, Mogroside IIIE exhibits distinct metabolic pathways and biological activities. [] This highlights the significant impact of even minor structural variations within this family of compounds.
Research on Mogroside IIIE has primarily focused on its potential therapeutic benefits, including anti-inflammatory, anti-fibrotic, and anti-diabetic effects. [, , , ] Studies investigating its mechanism of action have shown promising results, particularly in regulating inflammatory pathways and oxidative stress. [, , ] This has led to increased interest in exploring its potential applications for treating various diseases.
Mogroside III-E is primarily extracted from the monk fruit, which has been used in traditional Chinese medicine for centuries. The fruit contains various mogrosides, with Mogroside III-E being one of the most studied due to its sweetness and potential health benefits.
Mogroside III-E belongs to the class of triterpenoid glycosides. It is characterized by its complex molecular structure, which includes a mogrol aglycone backbone attached to multiple sugar moieties.
The biosynthesis of Mogroside III-E can be achieved through enzymatic glycosylation processes. Various studies have explored different methods for synthesizing this compound, including:
Recent advancements have focused on engineering specific enzymes to enhance the efficiency and yield of mogroside synthesis. For example, researchers have developed engineered UDP-glycosyltransferases that significantly increase the catalytic efficiency for producing Mogroside III-E from mogrol through multi-glycosylation routes .
Mogroside III-E has a complex molecular structure characterized by multiple sugar units linked to a triterpenoid backbone. The specific arrangement of these sugar units contributes to its sweetness and biological activity.
The molecular formula for Mogroside III-E is typically represented as . Its structural complexity includes various hydroxyl groups and glycosidic linkages that define its properties.
The synthesis of Mogroside III-E involves several key reactions:
The enzymatic pathways often involve multiple steps, including primary and branched glycosylation processes. For instance, engineered enzymes can selectively add glucose units at specific positions on the mogrol molecule, resulting in different mogrosides with varying sweetness profiles .
Mogroside III-E exerts its sweetness through interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.
Studies indicate that Mogroside III-E is significantly sweeter than sucrose, with estimates suggesting it can be up to 300 times sweeter than table sugar. This high sweetness level allows for its use as a low-calorie sweetener in various food products .
Mogroside III-E is typically found as a white or pale yellow powder. It is soluble in water and exhibits stability under various pH conditions.
The compound has notable antioxidant properties and has been shown to modulate blood glucose levels. Its stability and solubility make it suitable for use in food formulations without compromising flavor or safety .
Mogroside III-E has gained attention not only as a natural sweetener but also for its potential health benefits. Research suggests it may possess anti-inflammatory properties, support metabolic health, and serve as an alternative sweetening agent for individuals managing diabetes or obesity.
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